7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring a quinazoline core, substituted with a benzodioxole, oxadiazole, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine, 1,3-benzodioxole, and 2,4-dichloroquinazoline.
Formation of Intermediate: The initial step involves the nucleophilic substitution of 2,4-dichloroquinazoline with 2-methoxybenzylamine to form 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.
Oxadiazole Ring Formation: The intermediate is then reacted with 1,3-benzodioxole and a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the quinazoline core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The benzodioxole and quinazoline rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products include amine derivatives of the oxadiazole ring.
Substitution: Products include halogenated or nitrated derivatives of the benzodioxole and quinazoline rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Anticancer Agents: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential as an anticancer agent.
Antimicrobial Agents: The compound’s ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Industry
Pharmaceuticals: It is being explored for use in drug formulations due to its potential therapeutic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to apoptosis in cancer cells. The benzodioxole and oxadiazole moieties are crucial for binding to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione
- 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the methoxy group in 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a more promising candidate for drug development compared to its analogs.
Properties
CAS No. |
1358615-26-5 |
---|---|
Molecular Formula |
C25H18N4O6 |
Molecular Weight |
470.441 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
GUOWDOGVKBVSDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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